molecular formula C7H3Br2FO B1431323 2,3-Dibromo-6-fluorobenzaldehyde CAS No. 1114809-15-2

2,3-Dibromo-6-fluorobenzaldehyde

Cat. No. B1431323
M. Wt: 281.9 g/mol
InChI Key: QTVVPBMPZHXDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It is a derivative of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde .


Synthesis Analysis

The synthesis of 2,3-dibromo-6-fluorobenzaldehyde involves the reaction of 2,3-dibromo-6-fluorotoluene with chloral hydrate in the presence of sulfuric acid. The resulting product is then purified using column chromatography.


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-6-fluorobenzaldehyde consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and an aldehyde group . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the bromine atoms are on the 2nd and 3rd carbon atoms, the fluorine atom is on the 6th carbon atom, and the aldehyde group is attached to the 1st carbon atom .


Chemical Reactions Analysis

Fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .

Scientific Research Applications

Synthesis and Chemical Properties

Environmental and Material Sciences

In environmental and material sciences, 2,3-Dibromo-6-fluorobenzaldehyde derivatives are explored for their potential in creating new materials and environmental solutions. For example, the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, involving the use of fluorobenzaldehydes, has been investigated for analytical and toxicological studies. These compounds are significant for their roles as natural products and potential metabolites of polybrominated diphenyl ethers (PBDEs), commonly used as flame retardants (G. Marsh, R. Stenutz, A. Bergman, 2003).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of 2,3-Dibromo-6-fluorobenzaldehyde are used to synthesize compounds with potential therapeutic applications. The cyclocondensation reactions involving difluorobenzaldehydes have been explored to produce derivatives with resistance to atmospheric oxidation, showcasing the chemical's role in developing new drugs and treatment options (M. Al-Omar, A. M. Al-Obaid, N. R. El‐Brollosy, A. El-Emam, 2010). Additionally, the synthesis of fluorinated amino acids for potential use as in vivo precursors of fluorinated norepinephrines highlights the compound's importance in developing novel radiopharmaceuticals (B. Herbert, I. H. Kim, K. Kirk, 2001).

Safety And Hazards

2,3-Dibromo-6-fluorobenzaldehyde is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively . The compound is recommended to be stored at temperatures between 2-8°C .

properties

IUPAC Name

2,3-dibromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVVPBMPZHXDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302994
Record name 2,3-Dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-fluorobenzaldehyde

CAS RN

1114809-15-2
Record name 2,3-Dibromo-6-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-6-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-6-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dibromo-6-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-6-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.